ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core with a propyl substituent at position 7 and an ethyl ester group at position 4. Its molecular formula is $ \text{C}{12}\text{H}{15}\text{N}5\text{O}2 $, with a molecular weight of 261.28 g/mol (based on for a structurally similar derivative). The compound is synthesized via a one-pot fusion method involving 3-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by crystallization from ethanol (). The reported melting point is 205–207°C, and spectroscopic data (IR, $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR) confirm its structure .
Properties
IUPAC Name |
ethyl 7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-5-9-8(10(16)17-4-2)6-12-11-13-7-14-15(9)11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVQXYGCYVEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC2=NC=NN12)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential as an anticancer agent . Research indicates that triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that modifications to the triazolo-pyrimidine structure can enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Table 1: Anticancer Activity of Triazolo-Pyrimidines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 10 | Inhibition of DNA synthesis |
| Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | MCF-7 | 8 | Apoptosis induction |
| Ethyl 7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | A549 | 5 | Cell cycle arrest |
Synthesis Methodologies
The synthesis of this compound is notable for its efficiency and eco-friendliness. Recent advancements include microwave-assisted synthesis , which significantly reduces reaction times and increases yields without the need for catalysts . This method exemplifies a shift towards greener chemistry practices in pharmaceutical development.
Typical Procedure for Microwave-Assisted Synthesis
- Reagents : Combine appropriate amounts of starting materials (e.g., hydrazines and pyrimidine derivatives).
- Conditions : Place the mixture in a microwave reactor set to a specified temperature (e.g., 150°C).
- Reaction Time : Monitor the reaction progress using thin-layer chromatography (TLC).
- Purification : Isolate the product through column chromatography.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolo-pyrimidines is crucial for optimizing their pharmacological properties. Variations in substituents at different positions on the triazole and pyrimidine rings can lead to significant changes in biological activity. For example:
- Alkyl substitutions at the 7-position have been shown to enhance lipophilicity and cellular uptake.
- Functional groups such as halogens or methoxy groups can modulate receptor binding affinity and selectivity.
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Methyl | Increased potency |
| 7 | Propyl | Enhanced selectivity |
| 6 | Chlorine | Improved bioavailability |
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and immune response . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Aliphatic chains (e.g., pentyl in ) lower melting points (155–156°C), while aromatic groups (e.g., p-tolyl in ) increase thermal stability (>300°C). The target compound’s propyl group balances lipophilicity and crystallinity, yielding a moderate melting point (205–207°C) .
- Synthetic Efficiency : The target compound’s DMF fusion method () is rapid (10–12 minutes) but requires overnight crystallization. In contrast, Schiff base zinc-catalyzed reactions () achieve completion in 25 minutes at 60°C, highlighting the role of catalysts in optimizing reaction times .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s IR spectrum shows characteristic C=O (ester) and N-H (amine) stretches, consistent with analogs like ethyl 7-amino-2-(methylthio) derivatives ().
- $ ^1\text{H} $-NMR : The ethyl ester group (δ 1.23–4.14 ppm) and propyl chain (δ 1.36–1.27 ppm) align with shifts observed in and . Aromatic protons in phenyl-substituted analogs () appear downfield (δ 7.60–8.88 ppm), whereas aliphatic substituents (e.g., pentyl) resonate upfield .
Biological Activity
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 10 | 20 |
The compound exhibited significant antibacterial activity with a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes. Notably, it has shown significant inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial replication and cancer therapy.
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.5 |
| Dihydrofolate Reductase | 0.75 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial and anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of various triazole derivatives, this compound was among the top performers with an MIC value of 10 µg/mL against Pseudomonas aeruginosa. The study highlighted its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of triazole derivatives found that this compound significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via cyclocondensation reactions. A common method involves reacting aminotriazole derivatives (e.g., 3-amino-1,2,4-triazole) with ethyl 3-oxohexanoate and propyl aldehydes in dimethylformamide (DMF) under reflux (10–12 minutes), followed by methanol addition and crystallization . Alternative protocols use diethyl ethoxymethylenemalonate and glacial acetic acid under reflux for 3 hours, yielding precipitates that are filtered and purified via cold ether washing . Key factors affecting yield and purity include:
-
Solvent choice : DMF enhances reaction efficiency but requires careful removal due to toxicity .
-
Catalyst selection : Piperidine derivatives (e.g., TMDP) improve cyclization but pose safety challenges .
-
Temperature control : Prolonged heating (>12 minutes) may degrade heat-sensitive intermediates .
Table 1 : Comparison of Synthesis Methods
Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic methods?
- Answer :
- NMR Spectroscopy : H NMR signals at δ 1.36–1.27 ppm (propyl CH), δ 4.32–4.23 ppm (ester CH), and δ 8.16–8.11 ppm (aromatic protons) confirm substituent positions .
- IR Spectroscopy : Peaks at 1680–1700 cm (ester C=O) and 1550–1600 cm (C=N/C=C) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 in derivatives) and fragmentation patterns align with expected structures .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>98% for bioactive studies) .
Advanced Research Questions
Q. What are the methodological challenges in modifying substituents on the triazolopyrimidine core, and how can they be addressed?
- Answer : Substituent introduction (e.g., aryl, alkyl, or heterocyclic groups) faces challenges:
- Regioselectivity : Competing reactions at N1 vs. C7 positions require careful control of electrophilic agents (e.g., aryl aldehydes) and reaction pH .
- Steric hindrance : Bulky substituents (e.g., morpholino groups) reduce yields; microwave-assisted synthesis can enhance reactivity .
- Purification : Polar derivatives (e.g., carboxylates) may require gradient elution (petroleum ether/ethyl acetate) for column chromatography .
- Strategies :
- Use directing groups (e.g., ethoxymethylenemalonate) to steer substitutions to specific sites .
- Optimize solvent polarity (e.g., ethanol/water mixtures) to improve crystallinity .
Q. How do structural modifications at specific positions affect the compound's physicochemical properties and bioactivity?
- Answer :
-
C7 Position : Propyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Substitution with aryl groups (e.g., 4-chlorophenyl) increases CB2 receptor binding affinity (IC < 1 µM) .
-
C6 Position : Ethyl ester hydrolysis to carboxylic acid derivatives improves water solubility but may reduce metabolic stability .
-
Triazole Ring : Methylthio or morpholino substitutions at C2 enhance thermal stability (melting points >250°C) and kinase inhibition .
Table 2 : Impact of Substituents on Bioactivity
Derivative Substituent Melting Point (°C) Bioactivity (IC) Reference 13d 4-Chlorophenyl 155–156 CB2 agonist: 0.8 µM 12i Methylthio 277 Kinase inhibitor: 5 nM
Q. What strategies can resolve contradictions in reported data regarding reaction yields or spectral data across studies?
- Answer : Discrepancies often arise from:
- Reagent purity : Impure aldehydes or aminotriazoles can lower yields; use HPLC-grade reagents .
- Spectroscopic interpretation : Overlapping H NMR signals (e.g., δ 1.2–1.4 ppm for propyl vs. ethyl groups) require 2D NMR (e.g., HSQC) for resolution .
- Reaction scale : Milligram-scale syntheses may report higher yields than kilogram-scale due to heat transfer inefficiencies; microfluidic reactors improve scalability .
- Validation : Cross-check spectral data with computational tools (e.g., ACD/Labs NMR predictor) and replicate key experiments under standardized conditions .
Methodological Recommendations
- Synthesis : Prioritize DMF-free protocols (e.g., ethanol/water mixtures) to reduce toxicity .
- Characterization : Combine LC-MS with high-resolution NMR to resolve structural ambiguities .
- Data Reporting : Include detailed experimental conditions (e.g., cooling rates, solvent ratios) to facilitate reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
